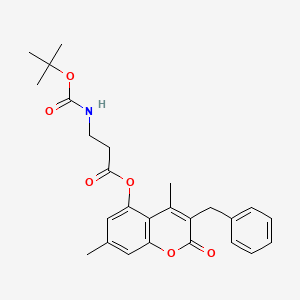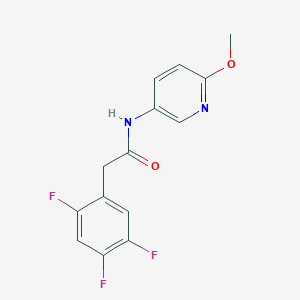![molecular formula C17H19N3OS3 B12181304 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181304.png)
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is a complex organic compound with a molecular formula of C17H19N3OS3. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a thiophene ring, and a propanamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the substitution of a suitable leaving group with a thiol reagent.
Attachment of the Propanamide Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Incorporation of the Thiophene Ring: This step involves the alkylation or acylation of the intermediate with a thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene and thieno[2,3-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities and chemical reactivity that are not observed in other related compounds.
Properties
Molecular Formula |
C17H19N3OS3 |
|---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C17H19N3OS3/c1-11-12(2)24-17-15(11)16(19-10-20-17)23-9-6-14(21)18-7-5-13-4-3-8-22-13/h3-4,8,10H,5-7,9H2,1-2H3,(H,18,21) |
InChI Key |
VYSXJSBFZCTSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC(=O)NCCC3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B12181225.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B12181226.png)

acetate](/img/structure/B12181261.png)
![(2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12181268.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide](/img/structure/B12181272.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline](/img/structure/B12181278.png)


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B12181287.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)
![6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12181302.png)
![3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12181305.png)

